molecular formula C9H8BrFO2 B3037146 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone CAS No. 443914-95-2

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B3037146
CAS No.: 443914-95-2
M. Wt: 247.06 g/mol
InChI Key: LWUJSPVNTPCPSF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2. It is a brominated derivative of ethanone, featuring a fluoro and methoxy substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone typically involves the bromination of 1-(4-fluoro-3-methoxyphenyl)ethanone. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, altering the compound’s reactivity and interaction with biological targets. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s electronic properties and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks the fluoro substituent, resulting in different electronic properties and reactivity.

    2-Bromo-1-(4-fluorophenyl)ethanone: Lacks the methoxy substituent, affecting its solubility and interaction with biological targets.

    2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone: Positional isomer with different steric and electronic effects.

Uniqueness

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone is unique due to the combined presence of fluoro and methoxy substituents on the phenyl ring.

Properties

IUPAC Name

2-bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUJSPVNTPCPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259719
Record name 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443914-95-2
Record name 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443914-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 443914-95-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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